4,7-Dimethyl-2-methylidene-1,3-dioxepane 4,7-Dimethyl-2-methylidene-1,3-dioxepane
Brand Name: Vulcanchem
CAS No.: 80649-13-4
VCID: VC8001469
InChI: InChI=1S/C8H14O2/c1-6-4-5-7(2)10-8(3)9-6/h6-7H,3-5H2,1-2H3
SMILES: CC1CCC(OC(=C)O1)C
Molecular Formula: C8H14O2
Molecular Weight: 142.2 g/mol

4,7-Dimethyl-2-methylidene-1,3-dioxepane

CAS No.: 80649-13-4

Cat. No.: VC8001469

Molecular Formula: C8H14O2

Molecular Weight: 142.2 g/mol

* For research use only. Not for human or veterinary use.

4,7-Dimethyl-2-methylidene-1,3-dioxepane - 80649-13-4

Specification

CAS No. 80649-13-4
Molecular Formula C8H14O2
Molecular Weight 142.2 g/mol
IUPAC Name 4,7-dimethyl-2-methylidene-1,3-dioxepane
Standard InChI InChI=1S/C8H14O2/c1-6-4-5-7(2)10-8(3)9-6/h6-7H,3-5H2,1-2H3
Standard InChI Key YRIZQBRESDQTOJ-UHFFFAOYSA-N
SMILES CC1CCC(OC(=C)O1)C
Canonical SMILES CC1CCC(OC(=C)O1)C

Introduction

Chemical Structure and Fundamental Properties

4,7-Dimethyl-2-methylidene-1,3-dioxepane (DMMDO) belongs to the class of seven-membered cyclic ketene acetals. Its structure features a dioxepane ring with methyl groups at positions 4 and 7 and a methylidene group at position 2, which serves as the reactive site during polymerization. Key physicochemical properties include:

PropertyValueSource
Molecular FormulaC₈H₁₄O₂
Molecular Weight142.196 g/mol
Exact Mass142.099 g/mol
LogP (Partition Coefficient)2.06
Polar Surface Area18.46 Ų

The compound’s low polarity (LogP = 2.06) suggests moderate hydrophobicity, influencing its solubility in organic solvents such as dichloromethane and hexane . The methylidene group’s reactivity facilitates ring-opening during polymerization, while the methyl substituents sterically modulate chain propagation .

Synthesis and Polymerization Mechanisms

Radical Ring-Opening Polymerization (rROP)

DMMDO undergoes rROP with vinyl monomers like styrene to yield degradable copolymers. The process involves:

  • Initiation: Di-tert-butyl peroxide (DTBP) generates radicals at 120°C.

  • Propagation: The methylidene group opens to form ester linkages, inserting degradable units into the polymer backbone .

  • Termination: Radical recombination or disproportionation halts chain growth.

A representative synthesis of polystyrene-co-DMMDO involves degassing DMMDO, styrene, and DTBP in a Schlenk tube under N₂, followed by heating at 120°C for 36 hours. Post-polymerization purification via precipitation in methanol removes unreacted monomer .

Historical Characterization Challenges

Early studies reported conflicting results due to misinterpretations of ¹H NMR spectra. For instance, signals from ester oligomers were erroneously attributed to unopened rings, leading to overestimates of ring retention . Revised protocols using Na₂CO₃-treated CDCl₃ and optimized integration regions resolved these discrepancies, confirming ester incorporation .

Applications in Degradable Polymers

Enhanced Hydrolytic Degradation

Copolymers incorporating DMMDO degrade via ester hydrolysis, with rates tunable by adjusting monomer ratios. For example, polystyrene-co-DMMDO (30% MDO conversion) exhibited complete hydrolysis to oligomers within 48 hours under alkaline conditions . The methyl groups slightly retard hydrolysis compared to unsubstituted CKAs, balancing stability and degradability .

Comparative Analysis with Related CKAs

MonomerStructureDegradation RateApplicationsReference
MDOUnsubstitutedFastPackaging films
BMDOBenzannulatedModerateHigh-temperature materials
DMMDO4,7-DimethylSlow-ModerateDrug delivery

DMMDO’s slower degradation suits applications requiring prolonged stability, such as controlled-release drug carriers . Conversely, unsubstituted MDO is preferred for rapid-composting materials .

Future Directions and Challenges

Scalability of Synthesis

Current lab-scale protocols (e.g., Schlenk tube reactions) face challenges in mass production. Continuous-flow systems could enhance yield and reproducibility.

Advanced Characterization Techniques

Time-resolved MALDI-TOF and 2D NMR are needed to elucidate branching dynamics and ester distribution in DMMDO copolymers.

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